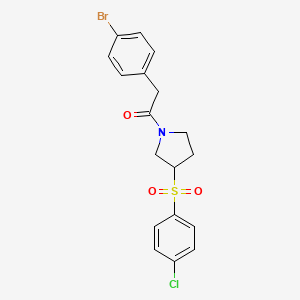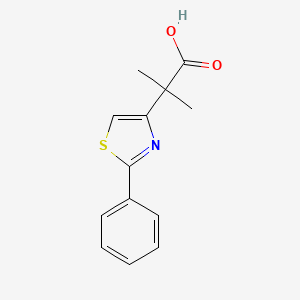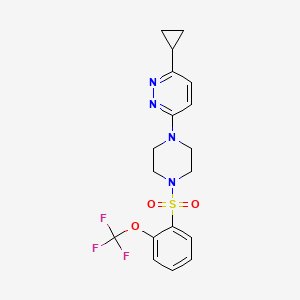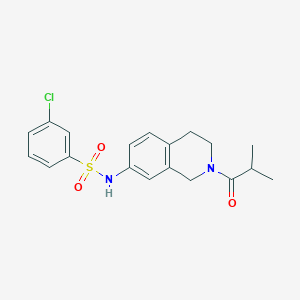
3-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a chemical compound that belongs to the class of tetrahydroisoquinolines. It has been studied for its potential use in scientific research due to its interesting pharmacological properties.
Scientific Research Applications
Tetrahydroquinoline Derivatives Synthesis
The synthesis of tetrahydroquinoline derivatives, including the reaction of N-(2-Chloromethylphenyl)benzenesulfonamides with N-benzylideneamines, results in the production of 1,2,3,4-tetrahydroquinazoline derivatives. These derivatives, formed via o-azaxylylene intermediates, are fully characterized by analytical and spectroscopic data, showcasing their potential in various scientific research applications (Cremonesi, Croce, & Gallanti, 2010).
Molecular Interactions and Inhibition Studies
A novel series of benzenesulfonamides, including 4-(1-aryl-3,4-dihydro-1H-isoquinolin-2-carbonyl)benzenesulfonamides, was designed based on X-ray crystallographic studies. These compounds aimed to improve selectivity toward human carbonic anhydrases (hCAs), especially for the brain-expressed hCA VII. The study reveals the importance of hydrophobic/hydrophilic functionalities for selectivity and inhibition, with certain derivatives showing remarkable inhibition and selectivity over other isoforms (Bruno et al., 2017).
Anticancer Agent Synthesis
The synthesis of novel 4-(2-amino-3-cyano-4-(substituted-aryl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide derivatives started with 4-(3-oxo-cyclohex-1-enylamino)benzenesulfonamide. These compounds were evaluated for their in vitro antitumor activity, with several showing higher potency and efficacy than the reference drug Doxorubicin, highlighting their potential as a new class of antitumor agents (Alqasoumi et al., 2010).
Novel Inhibitors of Carbonic Anhydrase IX
A series of ureido benzenesulfonamides incorporating 1,3,5-triazine moieties was developed to inhibit human carbonic anhydrase IX, a target for anticancer agents. These compounds showed potent inhibition, with some displaying sub-nanomolar inhibition constants. The study emphasizes the significance of isoform-selective and potent inhibitors for medicinal and pharmacological research, particularly for cancer treatment (Lolak, Akocak, Bua, & Supuran, 2019).
properties
IUPAC Name |
3-chloro-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-13(2)19(23)22-9-8-14-6-7-17(10-15(14)12-22)21-26(24,25)18-5-3-4-16(20)11-18/h3-7,10-11,13,21H,8-9,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJWREYSOYDGPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



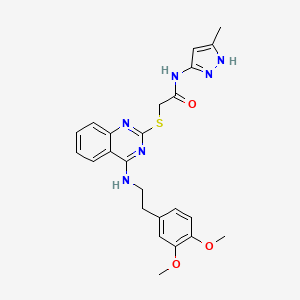
![N-[2-(4-chlorophenyl)ethyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2392642.png)
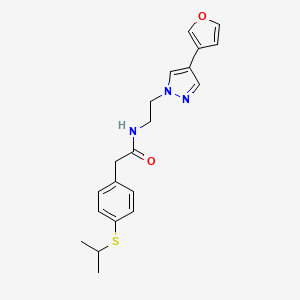
![2-[2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-6-phenylpyridazin-3-one](/img/structure/B2392647.png)

![2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2392650.png)

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2392654.png)
